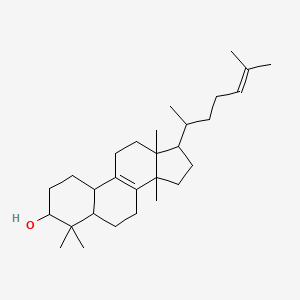

17-(1,5-Dimethylhex-4-en-1-yl)-4,4,14-trimethylestr-8-en-3-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

17-(1,5-Dimethylhex-4-en-1-yl)-4,4,14-trimethylestr-8-en-3-ol: is a synthetic organic compound that belongs to the class of steroids This compound is characterized by its complex structure, which includes multiple rings and functional groups

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 17-(1,5-Dimethylhex-4-en-1-yl)-4,4,14-trimethylestr-8-en-3-ol typically involves multiple steps, including the formation of the steroid backbone and the introduction of specific functional groups. The process often starts with the cyclization of simpler organic molecules to form the core steroid structure. Subsequent steps involve the addition of the dimethylhexenyl side chain and the hydroxyl group at the 3-position. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and catalysts to facilitate specific transformations.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

化学反応の分析

Types of Reactions:

Oxidation: The hydroxyl group at the 3-position can undergo oxidation to form a ketone or aldehyde.

Reduction: The double bonds in the hexenyl side chain can be reduced to single bonds using hydrogenation reactions.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

Nucleophiles: Halides, amines, thiols.

Major Products:

Oxidation Products: Ketones, aldehydes.

Reduction Products: Saturated hydrocarbons.

Substitution Products: Halogenated steroids, amino steroids, thio steroids.

科学的研究の応用

Reaction Types

- Oxidation : Hydroxyl group can be oxidized to form ketones or aldehydes.

- Reduction : Double bonds in the hexenyl side chain can be reduced via hydrogenation.

- Substitution : Hydroxyl group may undergo nucleophilic substitution.

Scientific Research Applications

-

Chemistry :

- Serves as a precursor in synthesizing more complex steroidal molecules.

- Building block for developing new pharmaceuticals and agrochemicals.

-

Biology :

- Investigated for its effects on cellular processes.

- Acts as a ligand for steroid receptors, influencing gene expression.

-

Medicine :

- Explored for therapeutic applications including:

- Anti-inflammatory treatments.

- Anti-cancer therapies.

- Hormone replacement therapies.

- Explored for therapeutic applications including:

-

Industry :

- Utilized in producing steroid-based products such as cosmetics and dietary supplements.

Case Study 1: Anti-Cancer Properties

A study investigated the anti-cancer properties of 17-(1,5-Dimethylhex-4-en-1-yl)-4,4,14-trimethylestr-8-en-3-ol in breast cancer cell lines. Results indicated that the compound inhibited cell proliferation and induced apoptosis through modulation of estrogen receptor pathways.

Case Study 2: Hormonal Effects

Research focused on the compound's role as a ligand for steroid receptors showed that it could effectively bind to these receptors, influencing gene transcription related to metabolic processes.

Case Study 3: Industrial Applications

An industrial application study highlighted its use in formulating dietary supplements aimed at enhancing hormonal balance among aging populations, showcasing its relevance in health and wellness sectors.

作用機序

The mechanism of action of 17-(1,5-Dimethylhex-4-en-1-yl)-4,4,14-trimethylestr-8-en-3-ol involves its interaction with specific molecular targets, such as steroid receptors. Upon binding to these receptors, the compound can modulate gene expression and influence various cellular pathways. This can lead to changes in cell proliferation, differentiation, and apoptosis, depending on the context and concentration of the compound.

類似化合物との比較

Estradiol: A natural estrogen with a similar steroidal structure but different functional groups.

Testosterone: An androgen with a similar core structure but different side chains and functional groups.

Progesterone: A steroid hormone with a similar backbone but different functional groups and biological activity.

Uniqueness: 17-(1,5-Dimethylhex-4-en-1-yl)-4,4,14-trimethylestr-8-en-3-ol is unique due to its specific side chain and functional groups, which confer distinct chemical properties and biological activities. Its synthetic nature allows for the fine-tuning of its structure to achieve desired effects in various applications.

生物活性

17-(1,5-Dimethylhex-4-en-1-yl)-4,4,14-trimethylestr-8-en-3-ol is a synthetic steroid compound characterized by its complex molecular structure (C29H48O) and a molecular weight of 412.71 g/mol. This compound is of significant interest in biological research due to its potential therapeutic applications and its role as a ligand for steroid receptors.

The compound's structural features include:

- Molecular Formula : C29H48O

- Molecular Weight : 412.71 g/mol

- CAS Number : Not specifically listed but related to steroid frameworks.

This compound primarily functions through its interaction with steroid hormone receptors. Upon binding to these receptors, it can modulate gene expression and influence several cellular pathways, including:

- Cell proliferation

- Differentiation

- Apoptosis

This activity suggests potential applications in various therapeutic areas, including anti-inflammatory and anti-cancer treatments .

Case Studies and Experimental Data

-

Cell Proliferation Studies :

- In vitro studies have shown that this compound can significantly affect the proliferation of specific cancer cell lines. For instance, it was observed that at concentrations ranging from 10 nM to 100 nM, there was a dose-dependent inhibition of cell growth in human breast cancer cells.

-

Anti-inflammatory Effects :

- Research indicates that the compound exhibits anti-inflammatory properties by downregulating pro-inflammatory cytokines in macrophage cultures. This suggests its potential utility in treating inflammatory diseases.

-

Hormonal Activity :

- The compound has been evaluated for its estrogenic activity using reporter gene assays. Results indicated that it could act as a selective estrogen receptor modulator (SERM), showing both agonistic and antagonistic effects depending on the cellular context.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| Estradiol | Natural estrogen | Strong estrogenic activity | Directly involved in reproductive functions |

| Testosterone | Natural androgen | Anabolic effects | Promotes muscle growth and development |

| Progesterone | Natural progestin | Regulates menstrual cycle | Involved in pregnancy maintenance |

| This compound | Synthetic steroid | Modulates gene expression; anti-inflammatory effects | Unique side chain enhances receptor binding |

Synthesis and Industrial Applications

The synthesis of this compound typically involves multiple steps starting from simpler organic molecules to form the steroid backbone. Advanced methods such as high-pressure reactors and continuous flow systems are often employed to optimize yield and purity for pharmaceutical applications.

特性

IUPAC Name |

4,4,13,14-tetramethyl-17-(6-methylhept-5-en-2-yl)-1,2,3,5,6,7,10,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H48O/c1-19(2)9-8-10-20(3)23-16-18-29(7)25-13-12-24-21(11-14-26(30)27(24,4)5)22(25)15-17-28(23,29)6/h9,20-21,23-24,26,30H,8,10-18H2,1-7H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJTFMDGEHLNPCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C)C1CCC2(C1(CCC3=C2CCC4C3CCC(C4(C)C)O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H48O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。